4-Bromophthalonitrile
Overview
Description
4-Bromophthalonitrile is a chemical compound that serves as a precursor for the synthesis of various heterocyclic systems and phthalocyanines. It is characterized by the presence of a bromine atom and a nitrile group attached to a phthalonitrile structure. This compound is of particular interest due to its reactivity and the potential for creating a wide range of substituted phthalonitriles and heterocyclic compounds .
Synthesis Analysis
The synthesis of 4-Bromophthalonitrile can be achieved through multiple steps starting from phthalic anhydride. The process involves bromination, dehydration, amination, nitration, ammoniation, and a second dehydration, resulting in a total yield of over 10%. The synthesis pathway is significant as it allows for the formation of 4-Bromophthalonitrile, which is a versatile intermediate for further chemical transformations .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Bromophthalonitrile has been studied using various spectroscopic methods and X-ray single-crystal analysis. For instance, a compound with a similar phthalonitrile structure has been characterized, revealing two planar groups with a significant dihedral angle between them. This structural information is crucial for understanding the reactivity and interaction of 4-Bromophthalonitrile with other molecules .
Chemical Reactions Analysis
4-Bromophthalonitrile exhibits high reactivity, particularly in aromatic nucleophilic substitution reactions. This reactivity allows for the sequential substitution of the bromine atom and other functional groups, leading to the formation of novel heterocyclic systems. Such reactions have been explored with various nucleophiles, including aromatic and heterocyclic N- and O-nucleophiles, in the presence of bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromophthalonitrile and its derivatives are influenced by the molecular structure and substituents. Kinetic studies have shown that the synthesis of 4-Bromophthalonitrile via oxidative ammonolysis follows half-order kinetics and is not dependent on the concentrations of oxygen and ammonia. The spectral properties of the compounds derived from 4-Bromophthalonitrile have been investigated, providing insights into their electronic structures and potential applications .
Scientific Research Applications
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Oxidative Ammonolysis
- Scientific Field: General Chemistry
- Application Summary: 4-Bromophthalonitrile is synthesized through the oxidative ammonolysis of 4-bromo-o-xylene .
- Methods and Procedures: The process involves the use of a V-Sb-Bi-Zr/γ-Al2O3 catalyst. The reaction proceeds successively through 4-bromo-o-tolunitrile . The process with recirculation results in decreased number of by-products and increased selectivity in 4-bromophthalonitrile .
- Results and Outcomes: The process gives 74.82 mol % of 4-bromophthalonitrile at a high conversion of the starting xylene in a one-cycle process. The process with recirculation increases the selectivity in 4-bromophthalonitrile up to 95.42–96.58% .
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Organic Photovoltaics
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Metal Phthalocyanines
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Synthesis of Anthraquinone-Substituted Nitriles
- Scientific Field: Organic Chemistry
- Application Summary: 4-Bromophthalonitrile is used in the synthesis of anthraquinone-substituted nitriles .
- Methods and Procedures: The synthesis involves nucleophilic substitution of bromine in 4-bromophthalonitrile with anthraquinone dyes in DMF in the presence of potassium carbonate .
- Results and Outcomes: The reaction results in the formation of anthraquinone-substituted nitriles .
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Synthesis of Boron Subphthalocyanines
- Scientific Field: Inorganic Chemistry
- Application Summary: 4-Bromophthalonitrile is used in the synthesis of boron subphthalocyanines .
- Methods and Procedures: The synthesis involves the incorporation of brominated and iodinated phthalonitriles, including 4-Bromophthalonitrile, into boron subphthalocyanines .
- Results and Outcomes: The specific results and outcomes for this application are not detailed in the source .
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Synthesis of Cobalt Phthalocyanines Containing Anthraquinone Dye Fragments
- Scientific Field: Inorganic Chemistry
- Application Summary: 4-Bromophthalonitrile is used in the synthesis of cobalt phthalocyanines containing anthraquinone dye fragments .
- Methods and Procedures: The synthesis involves nucleophilic substitution of bromine in 4-bromophthalonitrile with anthraquinone dyes in DMF in the presence of potassium carbonate .
- Results and Outcomes: The reaction results in the formation of cobalt phthalocyanines containing anthraquinone dye fragments .
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Oxidative Ammonolysis of 4-Bromo-o-Xylene
- Scientific Field: General Chemistry
- Application Summary: 4-Bromophthalonitrile is synthesized through the oxidative ammonolysis of 4-bromo-o-xylene .
- Methods and Procedures: The process involves the use of a V-Sb-Bi-Zr/γ-Al2O3 catalyst. The reaction proceeds successively through 4-bromo-o-tolunitrile . The process with recirculation results in decreased number of by-products and increased selectivity in 4-bromophthalonitrile .
- Results and Outcomes: The process gives 74.82 mol % of 4-bromophthalonitrile at a high conversion of the starting xylene in a one-cycle process. The process with recirculation increases the selectivity in 4-bromophthalonitrile up to 95.42–96.58% .
properties
IUPAC Name |
4-bromobenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAONWRSVQOHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463356 | |
Record name | 4-bromophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophthalonitrile | |
CAS RN |
70484-01-4 | |
Record name | 4-bromophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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